1-(3-Fluoro-4-methylphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea
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Overview
Description
1-(3-Fluoro-4-methylphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-methylphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea typically involves the following steps:
Formation of the intermediate amine: The starting materials, 3-fluoro-4-methylaniline and 6-isopropoxy-2-methylpyrimidine-4-amine, are synthesized or obtained commercially.
Coupling reaction: The intermediate amines are coupled using a suitable coupling reagent such as carbodiimide or a similar activating agent to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Optimization of temperature and pressure: Ensuring the reaction occurs at optimal temperatures and pressures to enhance the reaction rate and yield.
Use of catalysts: Employing catalysts to increase the efficiency of the reaction.
Purification techniques: Utilizing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-methylphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: It may be studied for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Agriculture: The compound could be explored for its potential use as a pesticide or herbicide.
Materials Science: It may be investigated for its properties as a material for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluoro-4-methylphenyl)-3-(4-aminophenyl)urea: A similar compound with a different substituent on the pyrimidine ring.
1-(3-Fluoro-4-methylphenyl)-3-(4-(2-methylpyrimidin-4-yl)amino)phenyl)urea: Another derivative with a different substitution pattern.
Uniqueness
1-(3-Fluoro-4-methylphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O2/c1-13(2)30-21-12-20(24-15(4)25-21)26-16-7-9-17(10-8-16)27-22(29)28-18-6-5-14(3)19(23)11-18/h5-13H,1-4H3,(H,24,25,26)(H2,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIUJWOTQCOSLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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